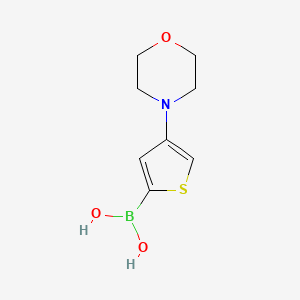

(4-Morpholinothiophen-2-yl)boronic acid

Description

Significance of Boronic Acids in Contemporary Organic Synthesis and Chemical Research

Boronic acids, organic compounds featuring a carbon-boron bond with the general formula R-B(OH)₂, have become indispensable tools in modern organic chemistry. wikipedia.orglabinsights.nl Their prominence is largely due to their role as key building blocks in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgboronmolecular.com This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a fundamental process for constructing complex molecular architectures. nbinno.com The versatility of the Suzuki-Miyaura coupling is enhanced by its compatibility with a wide array of functional groups, allowing for the synthesis of diverse molecules such as pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.orgboronmolecular.com

Beyond their utility in synthesis, boronic acids exhibit unique chemical properties that make them valuable in other areas of research. boronmolecular.com They act as Lewis acids and can form reversible covalent bonds with diols, a feature exploited in the development of sensors for molecules like sugars. wikipedia.orgboronmolecular.com This ability to interact with biological molecules has spurred growing interest in their application in medicinal chemistry and chemical biology. labinsights.nlboronmolecular.com The boronic acid functional group is also a key component in several therapeutic agents and is being explored for its potential in drug delivery and the development of enzyme inhibitors. wikipedia.orgresearchgate.net Their stability, low toxicity, and the ease with which they can be synthesized further contribute to their widespread use in contemporary chemical research. boronmolecular.com

Role of Heterocyclic Boronic Acids as Versatile Building Blocks

Heterocyclic boronic acids, which incorporate a boronic acid group on a heterocyclic ring system (e.g., thiophene (B33073), pyridine, indole), are a particularly important subclass of organoboron compounds. nih.gov These molecules serve as versatile building blocks, combining the reactive potential of the boronic acid moiety with the diverse structural and electronic properties of heterocycles. This combination allows for the creation of complex, multi-functional molecules with tailored characteristics. nbinno.com

In organic synthesis, heterocyclic boronic acids are extensively used in cross-coupling reactions to introduce heterocyclic motifs into larger molecular frameworks. nih.gov This is of paramount importance in medicinal chemistry, where heterocyclic rings are prevalent in the structures of many drugs. nih.gov The ability to synthesize libraries of compounds by coupling various heterocyclic boronic acids with different partners enables rapid exploration of structure-activity relationships (SAR) in drug discovery programs. chemrxiv.org Furthermore, the incorporation of heteroatoms like nitrogen, sulfur, and oxygen can significantly influence a molecule's physicochemical properties, such as solubility and receptor binding affinity. nih.gov The use of these building blocks extends to materials science for the synthesis of organic semiconductors and luminescent materials. nbinno.comnih.gov

Importance of Thiophene and Morpholine (B109124) Scaffolds in Advanced Chemical Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org Its electron-rich nature and its role as a bioisostere for the phenyl ring make it a common feature in many FDA-approved drugs. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anticancer properties. rsc.org

Similarly, the morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a frequently utilized scaffold in drug design. jchemrev.comjchemrev.comresearchgate.net The presence of both a hydrogen bond donor (the amine) and acceptor (the ether oxygen) within a stable ring structure imparts favorable physicochemical properties to molecules, often improving their pharmacological profile. jchemrev.com Morpholine-containing compounds have shown a vast array of biological activities, including use as anticancer, antihypertensive, and antibacterial agents. jchemrev.comresearchgate.net The incorporation of this scaffold can lead to enhanced potency and better drug-like properties. jchemrev.com

Research Scope and Objectives Pertaining to (4-Morpholinothiophen-2-yl)boronic Acid

The compound (4-Morpholinothiophen-2-yl)boronic acid represents a convergence of the three aforementioned chemical entities: the reactive boronic acid group, the medicinally significant thiophene ring, and the versatile morpholine scaffold. Research into this specific molecule is driven by the objective to create a novel building block for organic synthesis, particularly for applications in medicinal chemistry and materials science.

The primary goals of investigating this compound include:

Developing efficient synthetic routes to access (4-Morpholinothiophen-2-yl)boronic acid in high purity.

Characterizing its chemical and physical properties to understand its stability and reactivity.

Exploring its utility as a coupling partner in reactions like the Suzuki-Miyaura coupling to synthesize more complex molecules.

Investigating the biological activities and material properties of the novel compounds derived from this building block, leveraging the combined structural features of the thiophene and morpholine rings.

By combining these three important chemical motifs, (4-Morpholinothiophen-2-yl)boronic acid holds potential as a valuable intermediate for the rational design of new therapeutic agents and functional materials.

Properties

Molecular Formula |

C8H12BNO3S |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

(4-morpholin-4-ylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C8H12BNO3S/c11-9(12)8-5-7(6-14-8)10-1-3-13-4-2-10/h5-6,11-12H,1-4H2 |

InChI Key |

DAYKXXIXYAJVTC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CS1)N2CCOCC2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Morpholinothiophen 2 Yl Boronic Acid and Analogs

Strategies for Carbon-Boron Bond Formation in Thiophene (B33073) Systems

The creation of a carbon-boron (C-B) bond on a thiophene core is a fundamental transformation in organic synthesis. Thiophene boronic acids and their ester derivatives are valuable intermediates, particularly in the construction of complex molecules for materials science and medicinal chemistry. rsc.orgrsc.org The methodologies to achieve this can be broadly categorized into two main approaches: the trapping of pre-formed arylmetal intermediates with boron-containing electrophiles and the more modern transition metal-catalyzed direct C-H borylation techniques.

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

A classic and reliable strategy for synthesizing aryl boronic acids involves a two-step process: formation of a highly reactive organometallic species followed by quenching with a borate ester. This approach offers regiocontrol, as the position of the metal on the aromatic ring dictates the final position of the boronic acid group.

The formation of a thienyl Grignard reagent, followed by reaction with a trialkyl borate, is a well-established method for preparing thiophene boronic acids. nih.gov This process begins with the reaction of a halogenated thiophene, such as 2-bromo-4-morpholinothiophene, with magnesium metal to form the corresponding thienylmagnesium halide. This organometallic intermediate is then treated with a borate ester, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

The generation of Grignard reagents from thiophenes was described as early as 1908. msu.edu More contemporary methods involve the use of alkyl Grignard reagents in the presence of an amine to induce metalation at the alpha-position of the thiophene ring. researchgate.net The reactivity of Grignard reagents can be enhanced and directed through the use of copper catalysts for specific addition reactions. mdpi.com For the synthesis of (4-Morpholinothiophen-2-yl)boronic acid, the precursor would likely be 2-bromo- or 2-iodo-4-morpholinothiophene, which upon treatment with magnesium would form the Grignard reagent at the 2-position. Subsequent reaction with a borate ester and workup would furnish the target compound.

Table 1: Grignard Reagent-Mediated Borylation of a Halogenated Thiophene This table is a representative example based on established chemical principles.

| Starting Material | Reagents | Intermediate | Product | Typical Yield |

|---|---|---|---|---|

| 2-Bromo-4-morpholinothiophene | 1. Mg, THF 2. B(OiPr)3 3. H3O+ | (4-Morpholinothiophen-2-yl)magnesium bromide | (4-Morpholinothiophen-2-yl)boronic acid | Moderate to High |

An alternative to Grignard reagents is the use of organolithium species, which are generally more reactive. The lithium-halogen exchange reaction is an exceptionally fast process, often occurring at very low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edunih.gov This method involves treating a halogenated thiophene with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). chemicalforums.com The resulting thienyllithium intermediate is then quenched with a borate ester. nih.gov

This procedure is highly efficient for creating C-B bonds. nih.gov The choice of alkyllithium reagent and reaction conditions can be critical. For instance, using two equivalents of t-BuLi is common, where the first equivalent performs the exchange and the second reacts with the t-butyl halide byproduct. harvard.edu The high reactivity of organolithiums makes this method suitable for less reactive aryl halides and allows for the synthesis of a wide range of boronic esters. nih.gov In the context of (4-Morpholinothiophen-2-yl)boronic acid, 2-bromo-4-morpholinothiophene would be treated with an alkyllithium reagent at low temperature, followed by the addition of a borate ester to form the product.

Table 2: Borylation via Lithium-Halogen Exchange This table is a representative example based on established chemical principles.

| Starting Material | Reagents | Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| 2-Iodo-4-morpholinothiophene | 1. n-BuLi, THF 2. B(OMe)3 3. H3O+ | (4-Morpholinothiophen-2-yl)lithium | (4-Morpholinothiophen-2-yl)boronic acid | -78 °C to rt |

Transition Metal-Catalyzed Borylation Reactions

In recent years, transition metal-catalyzed reactions, particularly those involving C-H bond activation, have become powerful tools for the synthesis of aryl boronic acids. nih.gov These methods can be more atom-economical and may avoid the need for pre-functionalized halogenated starting materials.

Palladium catalysts are highly effective in mediating the cross-coupling of aryl halides with diboron (B99234) reagents, a reaction pioneered by Miyaura. nih.gov This reaction typically uses a palladium(II) catalyst, such as Pd(OAc)₂, and a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This approach has been successfully applied to the synthesis of various heteroaryl boronic esters, including those derived from thiophenes. researchgate.netnih.gov

Furthermore, palladium catalysis enables the direct C-H borylation of thiophenes, which avoids the need for halogenated precursors altogether. nih.gov This reaction involves the direct coupling of a C-H bond with a diboron reagent. While iridium catalysts are often noted for C-H borylation, palladium systems have also been developed, sometimes showing different regioselectivity. msu.edunih.gov For a substrate like 4-morpholinothiophene, a palladium catalyst could potentially direct borylation to the C2 or C5 position, depending on the directing influence of the morpholino group and the sulfur atom.

Table 3: Palladium-Catalyzed Miyaura Borylation This table is a representative example based on established chemical principles.

| Starting Material | Reagents | Catalyst System | Product | Typical Yield |

|---|---|---|---|---|

| 2-Bromo-4-morpholinothiophene | B2pin2, KOAc | Pd(OAc)2, Ligand | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-morpholinothiophene | Good to Excellent |

Nickel, being a more earth-abundant and cost-effective metal, has emerged as a powerful alternative to palladium in catalysis. The first nickel-catalyzed aromatic C-H borylation was a significant development, demonstrating that benzene (B151609) and indole (B1671886) derivatives could be borylated using a Ni(cod)₂ catalyst. nagoya-u.ac.jp This has been extended to other heterocyclic systems. Nickel catalysts can mediate the cross-coupling of thienyl halides with diboron reagents, similar to palladium. researchgate.net

Nickel-catalyzed borylation can also proceed through different mechanisms compared to other transition metals, sometimes offering unique reactivity and product profiles. nih.gov For instance, nickel catalysis has been used in the direct arylation polymerization of thiophenes, highlighting its utility in forming C-C bonds from C-H bonds, a process closely related to C-B bond formation. nih.gov The application of a nickel catalyst to 4-morpholinothiophene could provide an efficient route to the corresponding boronic ester, potentially under milder conditions or with different functional group tolerance compared to palladium.

Table 4: Nickel-Catalyzed Aromatic C-H Borylation This table is a representative example based on established chemical principles.

| Starting Material | Reagents | Catalyst System | Product | Potential Advantage |

|---|---|---|---|---|

| 4-Morpholinothiophene | B2pin2, Base | Ni(cod)2, Ligand | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-morpholinothiophene | Cost-effective, alternative selectivity |

Copper-Catalyzed Borylation

Copper-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for creating carbon-boron bonds. nih.gov These reactions are attractive due to the low toxicity and abundance of copper, along with typically mild reaction conditions and good functional group tolerance. nih.gov The general mechanism often involves the in situ generation of a copper-boryl complex from a copper(I) salt and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.gov This copper-boryl species is the key intermediate that participates in the catalytic cycle. nih.gov

For the synthesis of thiophene boronic esters, this method can be applied to thiophene halides. A notable advancement is the copper-catalyzed borylation of a wide array of aryl chlorides using a readily prepared N-heterocyclic carbene (NHC)-stabilized copper catalyst. rsc.org This procedure demonstrates broad functional group tolerance and effectively converts aryl chlorides to their corresponding arylboronic esters in good yields. rsc.org This approach could be applied to a 2-chloro-4-morpholinothiophene precursor to install the desired boronic ester functionality.

Table 1: Example of Copper-Catalyzed Borylation of an Aryl Chloride

| Substrate | Boron Reagent | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| Aryl Chloride | B₂pin₂ | NHC-Cu | KOtBu | Arylboronic Ester | Good |

Data sourced from a study on copper-catalyzed borylation of aryl chlorides. rsc.org

Decarboxylative Borylation

Decarboxylative borylation represents a powerful strategy for converting readily available carboxylic acids into valuable organoboron compounds. thieme-connect.de This transformation provides an alternative to methods requiring haloarenes or organometallic reagents. The process involves the replacement of a carboxyl group with a boryl group, often under catalytic conditions. While many methods utilize transition metals, transition-metal-free approaches have also been developed. rsc.org

In the context of synthesizing thiophene-based boronic acids, this methodology would involve a thiophenecarboxylic acid precursor. For instance, 4-morpholinothiophene-2-carboxylic acid could potentially be converted into (4-Morpholinothiophen-2-yl)boronic acid. Mechanistic studies on related systems suggest a process involving anionic decarboxylation followed by subsequent steps to form the C-B bond. rsc.org The development of these methods is significant as carboxylic acids are abundant and structurally diverse feedstocks. thieme-connect.de

Photoinduced Borylation Methodologies

Photoinduced borylation methods offer a sustainable and efficient route to organoboron compounds, often proceeding under mild, room-temperature conditions without the need for thermal energy. acs.orgacs.org A particularly noteworthy development is a catalyst-free, visible-light-mediated procedure for the direct borylation of thiophenes. acs.org This straightforward process uses commercially available substrates and does not require an external photocatalyst, providing rapid access to borylated thiophenes. acs.org

Another innovative, catalyst-free photochemical protocol involves the generation of aryl radicals from thiophenium salts, which then undergo C(sp²)-H borylation. acs.org This transformation is enabled by the formation of an electron donor-acceptor (EDA) complex and demonstrates excellent functional group tolerance. acs.org Additionally, photoinduced methods using N-heterocyclic carbene (NHC)–boranes as the boron source have been developed, proceeding via NHC–boryl radicals under transition-metal-free conditions. nih.gov These light-driven strategies represent a burgeoning area of research for C-B bond formation. acs.orgnih.gov

Table 2: Overview of Selected Photoinduced Borylation Methods

| Method | Key Features | Substrate Example | Conditions | Ref. |

|---|---|---|---|---|

| Direct Photochemical Borylation | Catalyst-free, rapid reaction | Thiophenes | Visible light, room temp. | acs.org |

| Thiophenium Salt Borylation | Catalyst-free, EDA complex | Thiophenium Salts | Photochemical, mild | acs.org |

Synthesis of the 4-Morpholinothiophene Core

The construction of the central 4-morpholinothiophene scaffold is a critical precursor to the final borylation step. This process involves the initial synthesis of a substituted thiophene ring followed by the introduction of the morpholine (B109124) substituent.

The synthesis of the thiophene ring can be achieved through various classical and modern cyclization strategies, starting from acyclic precursors. nih.gov Well-established methods include:

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. derpharmachemica.com

Fiesselmann Thiophene Synthesis: This approach is useful for preparing thiophenes with ester or carbonyl groups and involves the reaction of α-keto esters with reagents like thiourea.

Gewald Aminothiophene Synthesis: This is a common route to produce 2-aminothiophenes, which can be valuable intermediates. derpharmachemica.com

Hinsberg Synthesis: This reaction uses diketones and a sulfur source to create the thiophene ring.

More recent methods often employ metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing group, which offers high regioselectivity. nih.gov Another approach involves the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.org

The morpholine ring is a privileged scaffold in medicinal chemistry, often introduced to enhance potency or modulate pharmacokinetic properties. researchgate.netfrontiersin.orge3s-conferences.org The most common strategy for attaching a morpholine moiety to a thiophene ring involves a C-N cross-coupling reaction. This typically requires a pre-functionalized thiophene, such as a 4-halothiophene (e.g., 4-bromothiophene or 4-chlorothiophene).

The coupling reaction between the halothiophene and morpholine is generally accomplished using palladium-catalyzed methods, such as the Buchwald-Hartwig amination. This reaction allows for the formation of the C-N bond between the thiophene ring and the nitrogen atom of the morpholine. e3s-conferences.org

Once the 4-morpholinothiophene core is synthesized, the final step is the introduction of the boronic acid group. A highly effective and regioselective method for this transformation is the iridium-catalyzed C–H borylation. nih.govnih.govmsu.edu This reaction directly converts a C–H bond into a C-B bond, offering excellent atom economy.

For a 4-morpholinothiophene substrate, the borylation is expected to occur with high regioselectivity at the C2 position. In 3-substituted thiophenes (the morpholine group is at position 4, which is equivalent to the 3-position in terms of adjacent C-H bonds), iridium-catalyzed borylation generally favors the less sterically hindered C5 position. nih.govmsu.edu However, the electronic properties of the morpholino group (an amino ether) would likely direct borylation to the adjacent C2 position. The reaction is compatible with a wide range of functional groups, including acyl and trimethylsilyl (B98337) groups. nih.gov The process typically uses an iridium catalyst, a ligand such as a dipyridyl derivative, and a boron source like B₂pin₂. nih.govmsu.edu This direct C-H functionalization is a powerful tool for the late-stage introduction of the boronic acid moiety onto the fully assembled heterocyclic system. nih.gov

Protecting Group Strategies for Boronic Acid Derivatives during Synthesis

In the multi-step synthesis of complex molecules like (4-Morpholinothiophen-2-yl)boronic acid, protecting groups for the boronic acid moiety are crucial. wikipedia.org Unprotected boronic acids can undergo undesirable side reactions, such as trimerization to form boroxines, protodeboronation, and oxidation, which can complicate purification and lower yields. chem-station.com Protecting groups serve to mask the reactive boronic acid, enhancing its stability to various reaction conditions, and are then removed at a suitable stage to liberate the free boronic acid for subsequent transformations. wikipedia.orggoogle.com

A variety of protecting groups have been developed, with the choice depending on the stability required during the synthetic sequence and the conditions needed for deprotection. chem-station.comgoogle.com The most common strategies involve the conversion of the boronic acid into a boronate ester or a tetracoordinate boron species. chem-station.comnih.gov

Commonly Used Protecting Groups for Boronic Acids:

| Protecting Group | Structure | Key Features | Deprotection Conditions |

| Pinacol (B44631) Ester | Cyclic boronate ester | Most popular; stable to chromatography; can be used directly in Suzuki coupling. chem-station.com | Acidic hydrolysis (often with heating); milder stepwise deprotection via trifluoroborate. chem-station.com |

| N-methyliminodiacetic acid (MIDA) Ester | Tridentate ligand forms a stable boronate | Exceptionally stable, even to acidic conditions; allows for slow release of the boronic acid under basic conditions. rsc.org | Mild basic hydrolysis. chem-station.comresearchgate.net |

| 1,8-Diaminonaphthalene (dan) Amide | Forms a stable bicyclic structure | Very stable due to nitrogen lone pair donation to the boron's empty orbital, reducing Lewis acidity. chem-station.comresearchgate.net | Acidic hydrolysis. chem-station.com |

| Trifluoroborate Salt | Forms a stable salt | Highly stable but can be incompatible with chromatography, limiting its use in multi-step synthesis. google.com | Not applicable (used directly in some couplings). |

| Neopentyl Glycol Ester | Cyclic boronate ester | Offers good stability. acs.org | Acidic hydrolysis. |

| Catechol Ester | Cyclic boronate ester | An alternative cyclic ester with varying stability. chem-station.com | Hydrolysis. |

The stability of these protecting groups can be influenced by steric and electronic factors. For example, increasing the steric hindrance around the boronic acid ester generally enhances its stability towards hydrolysis. chem-station.com In the case of 'dan' protected boronic acids, the delocalization of nitrogen lone pairs onto the boron center significantly reduces its Lewis acidity and, consequently, its reactivity. google.comresearchgate.net

Advanced Applications in Organic Synthesis

Metal-Catalyzed Cross-Coupling Reactions Utilizing (4-Morpholinothiophen-2-yl)boronic Acid

Metal-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds. (4-Morpholinothiophen-2-yl)boronic acid is an excellent substrate for several of these key reactions, primarily due to the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a Nobel Prize-winning method, is one of the most powerful tools for forming C-C bonds by coupling an organoboron compound with an organic halide or pseudo-halide, catalyzed by a palladium complex. mdpi.commdpi.com Thiophene-containing boronic acids are frequently used in these reactions to synthesize a wide array of heterobiaryls, which are common motifs in pharmaceuticals and materials science. mdpi.comntnu.no

(4-Morpholinothiophen-2-yl)boronic acid is anticipated to react efficiently with a diverse range of electrophiles to form new carbon-carbon bonds. While direct studies on this specific compound are limited, extensive research on analogous thiophene (B33073) boronic acids provides a strong basis for predicting its reactivity. sciencenet.cnnih.govrsc.orgresearchgate.net The reaction couples the thiophene ring at the C2 position (where the boronic acid is located) to the carbon atom of the electrophile.

Suitable electrophilic partners include:

Aryl and Heteroaryl Halides: Coupling with aryl bromides, iodides, and even less reactive chlorides can be achieved, often with high yields. nih.govnih.gov This allows for the synthesis of complex biaryl structures where the morpholinothiophene unit is linked to another aromatic or heteroaromatic ring.

Vinyl Halides: The reaction with vinyl halides produces aryl-alkenyl structures, which are important components in conjugated materials and natural products.

Alkyl Halides: While less common, coupling with certain activated alkyl halides is also possible, expanding the range of accessible molecular scaffolds. researchgate.net

The morpholino group at the C4 position of the thiophene ring is an electron-donating group, which can influence the electronic properties of the resulting coupled products, making it a valuable substituent for tuning molecular characteristics in drug discovery and materials science.

Regioselectivity in Suzuki-Miyaura reactions is crucial when working with substrates that have multiple reactive sites. For (4-Morpholinothiophen-2-yl)boronic acid, the boronic acid group is fixed at the C2 position, directing the coupling to this site. When coupling with polyhalogenated heterocycles, the regiochemical outcome is determined by the relative reactivity of the halide positions on the electrophile. mdpi.comrsc.orgresearchgate.net For instance, in dihalopyrimidines, coupling typically occurs preferentially at the more electron-deficient C4-position over the C2-position. mdpi.com The choice of catalyst and reaction conditions can also be tuned to control which halide reacts. rsc.org

Stereoselectivity is generally not a factor in standard Suzuki-Miyaura couplings involving sp2-hybridized carbons. However, in advanced applications involving the coupling of chiral secondary organoboranes, the stereochemical integrity of the starting material can be retained or inverted depending on the reaction mechanism. rsc.org While this is less relevant for the aromatic (4-Morpholinothiophen-2-yl)boronic acid itself, it is a key consideration in the broader field of stereospecific cross-couplings.

The success of a Suzuki-Miyaura coupling reaction heavily depends on the optimization of reaction parameters. Key factors include the choice of palladium catalyst, ligand, base, and solvent. mdpi.comntnu.no

Catalyst and Ligand: A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used. mdpi.com The choice of phosphine (B1218219) ligand is critical; electron-rich, bulky ligands like SPhos or XPhos often enhance catalytic activity, especially for challenging substrates like aryl chlorides or sterically hindered partners. ntnu.no For thiophene-based couplings, which can sometimes be complicated by catalyst poisoning from the sulfur atom, robust catalyst systems are essential for achieving high yields. mdpi.com

Base: An inorganic base is required to activate the boronic acid. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.commdpi.com The strength and nature of the base can significantly impact the reaction rate and yield.

Solvent: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and an aqueous solution of the base. mdpi.commdpi.com The solubility of the reactants is a key factor, and fine-tuning the solvent system can be necessary to maximize yields. ntnu.no

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Boronic Acids This table presents data for analogous thiophene boronic acids to illustrate typical reaction parameters.

| Thiophene Boronic Acid | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Pd G4 | K₃PO₄ | Toluene/H₂O | High | ntnu.no |

| Thiophen-2-ylboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | mdpi.com |

| 4-Methylthiophen-2-ylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 90 | nih.gov |

| Thiophen-2-ylboronic acid pinacol (B44631) ester | Pyridine-2-sulfonyl fluoride (B91410) | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | ~70 | nih.gov |

Chan-Lam-Evans Coupling for Carbon-Heteroatom Bond Formation

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds. organic-chemistry.orgwikipedia.org It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The reaction typically couples an aryl boronic acid with an amine, alcohol, or thiol and can often be performed under mild conditions, open to the air. wikipedia.org

(4-Morpholinothiophen-2-yl)boronic acid serves as the aryl source in these reactions. Its coupling with various nucleophiles would lead to the formation of N- or O-substituted morpholinothiophenes. Studies on other aminothiophene and heteroaryl boronic acid derivatives demonstrate the feasibility of this transformation. thieme-connect.comnih.gov

C-N Bond Formation: Coupling with primary and secondary amines, amides, or nitrogen-containing heterocycles (like imidazoles) would yield N-thienyl products. nih.govnih.gov This is particularly useful for synthesizing molecules with diverse biological activities.

C-O Bond Formation: Reaction with phenols or alcohols produces the corresponding aryl ethers.

The mechanism generally involves the formation of a copper(II)-aryl complex, which then reacts with the nucleophile. The final product is formed via reductive elimination from a copper(III) intermediate. wikipedia.org

Table 2: Examples of Chan-Lam Coupling with Heterocyclic Boronic Acids This table includes examples with various boronic acids to show the scope of the reaction.

| Boronic Acid | Nucleophile | Copper Source | Base/Solvent | Bond Formed | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | 2-Nitroimidazole | Cu(L₂)₂₂ | K₂CO₃ / MeOH | C-N | nih.gov |

| Arylboronic acids | Methyl 2-aminothiophene-3-carboxylate | Cu(OAc)₂ | Pyridine / DCM | C-N | nih.gov |

| Thiophene boronic acid ester | Guanidine derivative (intramolecular) | Cu(OAc)₂ | Pyridine / NMP | C-N | thieme-connect.com |

| Arylboronic acids | Sulfoximines | Cu(OAc)₂ (cat.) | Base-free / MeOH | C-N | thieme-connect.com |

Role as a Lewis Acid Catalyst

Beyond their role as coupling partners, organoboron compounds, including boronic acids, are recognized for their utility as Lewis acid catalysts. bohrium.comtandfonline.comnih.gov The reactivity of these compounds is due to the vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. tandfonline.comresearchgate.net This interaction activates the substrate, facilitating a variety of organic transformations.

The Lewis acidity of a boronic acid can be tuned by the electronic nature of its substituents. The presence of the electron-donating morpholino group and the thiophene ring on (4-Morpholinothiophen-2-yl)boronic acid would modulate its Lewis acidity compared to simple arylboronic acids.

Organoboron acids can catalyze a range of reactions, including:

Condensation Reactions: Promoting the formation of imines, enamines, and oximes by activating carbonyl compounds. nih.gov

Acylations and Alkylations: Facilitating the transfer of acyl or alkyl groups.

Cycloaddition Reactions: Catalyzing reactions like the Diels-Alder reaction. tandfonline.com

The catalytic process typically involves the reversible formation of a covalent bond between the boron atom and an oxygen or nitrogen atom of the substrate, which activates it for subsequent reaction. nih.gov This mode of catalysis is attractive because boronic acids are generally stable, have low toxicity, and can often be used under mild conditions. bohrium.comnih.gov

Catalytic Activation of Hydroxyl Functional Groups

The catalytic activation of hydroxyl groups in alcohols is a cornerstone of modern synthesis, providing an atom-economical alternative to traditional methods that require stoichiometric conversion of alcohols to more reactive species like halides or sulfonates. rsc.org Boronic acids, including arylboronic acids like (4-Morpholinothiophen-2-yl)boronic acid, have emerged as effective catalysts for these transformations. nih.gov The general mechanism involves the reversible formation of a boronate ester intermediate, which activates the C-O bond and facilitates its cleavage. rsc.org

Recent research has clarified that the mode of activation is highly dependent on the specific boronic acid, substrate, and reaction conditions. researchgate.net The activation can proceed through several pathways:

Lewis Acid Catalysis: Highly electron-deficient arylboronic acids can act as Lewis acids, coordinating to the alcohol's oxygen to enhance its leaving group ability. researchgate.net

Brønsted Acid Catalysis: In some cases, particularly with co-catalysts like oxalic acid or in solvents like hexafluoroisopropanol, the boronic acid can form a stronger, in-situ-generated Brønsted acid, which protonates the hydroxyl group to initiate an SN1-type reaction. acs.org

Dual H-Bond Catalysis: It has also been proposed that boronic acids can activate alcohols through hydrogen bonding interactions, avoiding the formation of charged intermediates. researchgate.net

| Transformation Type | Alcohol Substrate | Nucleophile | Typical Catalyst | Reference |

|---|---|---|---|---|

| Dehydrative C-Alkylation | Secondary Benzylic Alcohols | 1,3-Diketones, 1,3-Ketoesters | Pentafluorophenylboronic acid | nih.govacs.org |

| Dehydrative Allylation | Benzylic Alcohols | Allyltrimethylsilane | Pentafluorophenylboronic acid | nih.gov |

| Dehydrative Etherification | Benzylic Alcohols | Alcohols | Pentafluorophenylboronic acid / Oxalic Acid | acs.org |

| Friedel–Crafts Alkylation | Benzylic/Allylic Alcohols | Arenes, Heteroarenes | Electron-deficient arylboronic acids | rsc.org |

Facilitation of Amide Bond Formation

The direct formation of amides from carboxylic acids and amines is one of the most frequently performed reactions, yet it is challenging due to the need to overcome a significant thermodynamic barrier and remove water. researchgate.netrsc.org Boronic acid catalysis has become a leading strategy for promoting this dehydrative condensation under milder conditions than traditional thermal methods. rsc.orgresearchgate.net The field has evolved from using stoichiometric boron reagents to truly catalytic systems employing boric acid or, more commonly, substituted arylboronic acids. acs.orgorgsyn.orgorgsyn.org

The catalytic cycle is generally understood to involve the following key steps:

Formation of an acylboronate intermediate from the reaction of the boronic acid catalyst with the carboxylic acid.

Activation of the carboxylic acid within this complex, making it more susceptible to nucleophilic attack.

Attack by the amine on the activated carbonyl group to form a tetrahedral intermediate.

Collapse of the intermediate to yield the amide product and regenerate the boronic acid catalyst, with water being removed, typically by azeotropic distillation. nih.gov

Catalysts such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid have been reported for this purpose, demonstrating the utility of thiophene-containing structures in this context. researchgate.net Therefore, (4-Morpholinothiophen-2-yl)boronic acid is expected to be a competent catalyst for direct amidation. The reaction scope is broad, encompassing aliphatic and aromatic acids and amines, and has been successfully applied to the synthesis of complex molecules and active pharmaceutical ingredients. nih.govacs.org

| Carboxylic Acid Type | Amine Type | Catalyst System Example | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic & Aliphatic | Primary & Secondary Aliphatic | 3,4,5-Trifluorophenylboronic acid | General dehydrative amidation | acs.org |

| Aromatic & Aliphatic | Poorly Nucleophilic Amines (e.g., anilines) | 2-Iodophenylboronic acid | Coupling of challenging amines | researchgate.net |

| α,β-Unsaturated Acids | Primary Amines | Arylboronic acid + DMAPO | Chemoselective condensation | nih.gov |

| N-Protected Amino Acids | Primary Amines | Boric Acid | No epimerization observed | orgsyn.org |

Acceleration of Click Chemistry Reactions

Click chemistry, prized for its simplicity, high yield, and modularity, has been enhanced by the unique properties of boronic acids. nih.gov Boronic acids can participate in or catalyze click-type reactions in several ways, often providing alternatives to standard copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgmdpi.com

One major application is in dynamic covalent chemistry through the formation of iminoboronates. rsc.orgresearchgate.net The reaction between an amine and an ortho-formylphenylboronic acid results in an iminoboronate, a structure stabilized by a dative bond between the imine nitrogen and the boron atom. nih.gov This type of reversible, click-like conjugation is pH-sensitive and has found use in creating responsive materials and bioconjugates. rsc.orgrsc.org

Furthermore, boronic acids have been shown to accelerate condensation and cycloaddition reactions, sometimes under catalyst-free conditions in microdroplets, achieving rate accelerations of several orders of magnitude compared to bulk reactions. nih.govrsc.org These reactions can lead to the rapid synthesis of complex heterocycles like diazaborines and thiazolidines. nih.govresearchgate.net While the morpholine (B109124) and thiophene substituents of (4-Morpholinothiophen-2-yl)boronic acid would influence its electronic properties, the core boronic acid functionality allows it to potentially serve as a catalyst or component in such accelerated click reactions. nih.govacs.org

| Reaction Type | Boronic Acid Role | Reactants | Key Outcome / Product | Reference |

|---|---|---|---|---|

| Iminoboronate Formation | Reagent | o-Formylphenylboronic acid + Amines | Dynamic covalent conjugates | rsc.orgnih.gov |

| Huisgen Cycloaddition | Catalyst (Copper-free) | Azides + Terminal Alkynes (with carboxylic acid) | 1,2,3-Triazoles | nih.gov |

| Heterocycle Synthesis | Reagent/Catalyst | o-Formylphenylboronic acid + Aminothiols/Hydrazines | Thiazolidines/Diazaborines | nih.govrsc.org |

| CuAAC Synthesis | Functional Group | Azidoarylboronic acids + Alkynes | Boronic acid-containing triazoles | nih.govmdpi.com |

Application as a Building Block for Complex Molecular Architectures

Beyond its catalytic roles, (4-Morpholinothiophen-2-yl)boronic acid is a powerful building block for constructing larger, more complex molecules. The boronic acid group is a premier functional handle for transition metal-catalyzed cross-coupling reactions, while the substituted thiophene core provides a stable, electronically tunable scaffold.

Construction of Fused or Bridged Heterocyclic Systems

Thiophene-containing heterocycles are ubiquitous in medicinal chemistry, materials science, and agrochemicals. frontierspecialtychemicals.com (4-Morpholinothiophen-2-yl)boronic acid is an ideal precursor for synthesizing complex molecules containing the morpholinothiophene motif via the Suzuki-Miyaura cross-coupling reaction. By coupling with a di-haloheterocycle or a halo-heterocycle bearing another reactive group, it can be used to construct fused or bridged ring systems.

Additionally, boronic acids themselves can be key reagents in reactions that form heterocyclic rings. For example, the reaction of 2-formylphenylboronic acid with various amines in microdroplets has been shown to rapidly generate fused heterocyclic systems like diazaborines and thiazolidines. nih.govrsc.org This demonstrates that the boronic acid moiety can directly participate in the cyclization step. The presence of the morpholine group on the thiophene ring in (4-Morpholinothiophen-2-yl)boronic acid offers an additional site for potential synthetic elaboration or to modulate the electronic properties of the final heterocyclic system.

| Synthetic Strategy | Boronic Acid Role | Coupling Partner / Reagent | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Building Block | (Di)halo-arenes or (Di)halo-heterocycles | Bi-aryl or complex poly-aromatic systems | frontierspecialtychemicals.com |

| Accelerated Condensation | Reagent | Phenylhydrazine | Diazaborine heterocycles | nih.gov |

| Accelerated Condensation | Reagent | Cysteamine (aminothiol) | Thiazolidine heterocycles | rsc.org |

| Boron-Imine Formation | Reagent | Various anilines | Boron-imine containing compounds | nih.gov |

Synthesis of Functional Polymers and Materials

Boronic acid-containing polymers have attracted significant interest for applications ranging from glucose sensors and drug delivery systems to self-healing materials. rsc.orgnih.gov Thiophene-based conjugated polymers are particularly important for their use in optoelectronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells. rsc.org

The primary method for creating thiophene-containing conjugated polymers is Suzuki polycondensation, which couples a dibromo-aromatic monomer with a bis(boronic acid) or bis(boronic ester) monomer. rsc.orgrsc.org While a bis-functionalized monomer is needed to build the polymer backbone, a mono-boronic acid like (4-Morpholinothiophen-2-yl)boronic acid plays a crucial role in polymer design. It can be used as an end-capping agent to control the molecular weight and enhance the stability of the final polymer. Alternatively, it can be incorporated as a side-chain functionality by first creating a polymerizable monomer (e.g., a styrenic or acrylic derivative of the thiophene) and then co-polymerizing it with other monomers. rsc.org The morpholine group can impart desirable properties to the final material, such as improved solubility or specific interactions with other molecules.

| Polymer Type | Synthetic Method | Role of Boronic Acid Monomer | Potential Application | Reference |

|---|---|---|---|---|

| π-Conjugated Polymers | Suzuki Polycondensation | Backbone component (as a bis-boronic acid) | Polymer solar cells, OFETs | rsc.orgnih.gov |

| Functional (Co)polymers | (Co)polymerization of boronic acid-styrenes | Pendant functional group | Glucose sensors, cell capture | rsc.org |

| Functional (Co)polymers | (Co)polymerization of boronic acid-(meth)acrylates | Pendant functional group | Stimuli-responsive materials | rsc.org |

| Various Polymers | Post-polymerization Modification | Functional group introduced onto existing polymer | Adding specific binding sites | rsc.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. nih.govlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. libretexts.org

DFT calculations are frequently used to determine the energies and spatial distributions of these orbitals. wikipedia.org For related compounds, studies have shown how different substituent groups can alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic and optical properties. nih.govwisc.edu Without specific studies on (4-Morpholinothiophen-2-yl)boronic acid, data for its HOMO-LUMO energies and energy gap remain undetermined.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the wave function in terms of localized, Lewis-like bonding structures (bonds, lone pairs, antibonds). youtube.comresearchgate.net This analysis provides detailed insights into intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer, by quantifying the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. ambeed.comresearchgate.net

For molecules containing morpholine (B109124) or boronic acid groups, NBO analysis can reveal the nature of covalent and non-covalent interactions, hybridization of atoms, and the delocalization of electron density, which all contribute to the molecule's stability and reactivity. youtube.comnih.gov There is currently no published NBO analysis for (4-Morpholinothiophen-2-yl)boronic acid to provide these specific insights.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. researchgate.net It provides a topological analysis of electron density, offering a visual understanding of chemical bonding without relying on orbital-based models. ELF studies can be particularly useful for identifying non-bonding electron pairs and understanding bonding patterns in complex molecules. No ELF studies have been performed on (4-Morpholinothiophen-2-yl)boronic acid to map its electron localization patterns.

Mechanistic Studies of Reactions Involving (4-Morpholinothiophen-2-yl)boronic acid

Thiophene (B33073) boronic acids are valuable reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wisc.edu Mechanistic studies in this area typically use computational methods to map out the reaction pathway, identify intermediates, and calculate the energies of transition states.

Transition State Analysis and Reaction Pathway Elucidation

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. ambeed.com Computational studies for model systems, such as the reaction of phenylboronic acid with a haloarene, have elucidated the structures and energies of the transition states for each step. wikipedia.org For instance, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and has been a subject of detailed theoretical investigation. wikipedia.org A similar detailed analysis for reactions involving (4-Morpholinothiophen-2-yl)boronic acid, which would account for the specific electronic and steric effects of the morpholinothiophene moiety, has not been reported.

Kinetic Studies and Activation Energy Calculations

Computational kinetics involves calculating the activation energy (the energy barrier that must be overcome for a reaction to occur) for each step in a reaction mechanism. wikipedia.org These calculations are essential for predicting reaction rates and understanding which pathway is most favorable. For the Suzuki reaction, DFT calculations have been used to determine the activation barriers for oxidative addition and transmetalation in various systems. wikipedia.org Such kinetic data and activation energy calculations are currently unavailable for reactions specifically involving (4-Morpholinothiophen-2-yl)boronic acid.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of a molecule and its binding affinity to a biological target, respectively. While specific docking studies on (4-Morpholinothiophen-2-yl)boronic acid are not extensively documented in publicly available literature, the behavior of analogous structures provides a strong basis for theoretical assessment.

General Principles from Related Compounds:

Boronic acids are well-recognized for their ability to form covalent bonds with the active site residues of enzymes, particularly serine proteases. nih.gov This interaction is a cornerstone of their application as enzyme inhibitors. nih.gov Molecular docking studies on various dipeptidyl boronic acid inhibitors have demonstrated that they fit effectively into the active pockets of proteasomes, crucial targets in cancer therapy. nih.gov For instance, the dipeptidyl boronic acid inhibitor, compound 22 , was found to be a potent inhibitor of proteasome activity, a finding supported by molecular docking which showed it fitting "very well in the β5 subunit active pocket of proteasome". nih.gov

The thiophene scaffold, a key component of (4-Morpholinothiophen-2-yl)boronic acid, is a prevalent heterocycle in medicinal chemistry. Docking studies on novel thiazole-thiophene scaffolds have been conducted to understand their interactions with protein receptors. nih.gov For example, in a study on thiazole-bearing thiophene derivatives, molecular docking was used to simulate the interaction with breast cancer proteins (PDB = 2W3L), revealing moderate docking score energies. nih.gov

The morpholine group can significantly influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. mdpi.com In computational studies of morpholine-substituted tetrahydroquinoline derivatives, molecular dynamics simulations highlighted strong binding interactions and stability within the mTOR active site, a key protein in cancer signaling. mdpi.com

Theoretical Docking Predictions for (4-Morpholinothiophen-2-yl)boronic acid:

Computational tools like AutoDock Vina are commonly employed for such simulations. nih.gov Density Functional Theory (DFT) calculations could also be used to understand the electronic properties and reactivity of the molecule, which are crucial for its binding interactions. nih.govrsc.org

Table 1: Representative Docking Scores of Related Heterocyclic Compounds

| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

| Thiazole-Thiophene Derivatives | Breast Cancer Protein (2W3L) | -5.436 to -6.161 | nih.gov |

| Indazole Derivatives | Renal Cancer-Related Protein (6FEW) | High Binding Energies Reported | rsc.org |

Note: These scores are for analogous compound classes and not for (4-Morpholinothiophen-2-yl)boronic acid itself.

Supramolecular Chemistry and Co-Crystal Formation Investigations

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Boronic acids are particularly interesting building blocks in this field due to the ability of the –B(OH)2 group to act as both a hydrogen bond donor and acceptor. rsc.org This dual nature allows for the formation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

Hydrogen Bonding and Synthon Formation:

The boronic acid functional group can adopt different conformations (syn-syn, syn-anti, anti-anti), leading to a diversity of hydrogen-bonding patterns. rsc.org This flexibility is key to its utility in crystal engineering, the design and synthesis of solid-state structures with desired properties. The most common supramolecular synthons involving boronic acids include the formation of homodimers through O–H···O hydrogen bonds and heterodimers with other functional groups like carboxylic acids and amides. rsc.orgrsc.org

Co-crystal Formation:

Co-crystals are multi-component crystals held together by non-covalent interactions. nih.gov The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as solubility and stability. Boronic acids have been successfully used as co-crystal formers with various active pharmaceutical ingredients (APIs). mdpi.com

For instance, co-crystallization experiments with 4-halophenylboronic acids and several pharmaceutical compounds have produced new molecular complexes. mdpi.com The formation of these co-crystals was found to be highly dependent on the solvent and the molar ratio of the components. mdpi.com Single-crystal X-ray diffraction of these complexes revealed a variety of hydrogen-bonding networks. mdpi.com

Expected Supramolecular Behavior of (4-Morpholinothiophen-2-yl)boronic acid:

In the case of (4-Morpholinothiophen-2-yl)boronic acid, the boronic acid group would be the primary site for forming supramolecular synthons. It could form homodimers with another molecule of itself or engage in heterosynthons with suitable co-formers. The morpholine moiety, with its oxygen and nitrogen atoms, can also participate in hydrogen bonding, potentially leading to more complex and extended supramolecular architectures. The thiophene ring can contribute through π-π stacking interactions.

The directed assembly of (4-Morpholinothiophen-2-yl)boronic acid with other molecules could lead to the formation of co-crystals with tailored properties. The choice of co-former would be critical in dictating the final crystal structure and its characteristics.

Table 2: Common Supramolecular Synthons Involving Boronic Acids

| Synthon Type | Interacting Groups | Type of Interaction |

| Homodimer | Boronic acid - Boronic acid | O–H···O Hydrogen Bonds |

| Heterosynthon | Boronic acid - Carboxylic acid | O–H···O Hydrogen Bonds |

| Heterosynthon | Boronic acid - Pyridine | O–H···N Hydrogen Bonds |

| Heterosynthon | Boronic acid - Amide | O–H···O Hydrogen Bonds |

This table is based on general principles of boronic acid supramolecular chemistry. rsc.orgrsc.org

Derivatization and Functionalization Strategies

Synthesis and Reactivity of Boronic Esters Derived from (4-Morpholinothiophen-2-yl)boronic Acid

The conversion of boronic acids into boronic esters is a fundamental strategy in organic synthesis. Free boronic acids can be unstable, prone to dehydration to form boroxines, which can complicate purification and reactivity. unimelb.edu.au Esterification addresses this by protecting the boronic acid moiety. The most common method involves the reaction of (4-Morpholinothiophen-2-yl)boronic acid with a diol, such as pinacol (B44631) (to form a pinacol ester), in a process that removes water to drive the reaction to completion.

These boronic esters serve as key intermediates in numerous chemical reactions, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov While boronic esters are generally stable and reliable coupling partners, their reactivity can differ from the parent boronic acid. In some instances, the free boronic acid exhibits higher reactivity in coupling reactions, which may be attributed to the in-situ hydrolysis of the ester back to the more active acid form under specific reaction conditions. nih.gov The reactivity of the boronic ester proceeds through the formation of a tetravalent boron "ate" complex upon the addition of a nucleophile, which is a critical step for subsequent transmetalation in catalytic cycles. thieme-connect.de

Common Boronic Esters and Their Purpose

| Esterifying Diol | Resulting Ester Type | Primary Purpose |

|---|---|---|

| Pinacol | Pinacol Ester | Enhanced stability, ease of purification, common in cross-coupling reactions. |

| Diethanolamine | MIDA (N-methyliminodiacetic acid) type boronate | Increased stability, controlled release of the boronic acid. nih.gov |

| Ethylene Glycol | Dioxaborolane Ester | Protection of the boronic acid group. |

Conversion to Trifluoroborates and Other Boronates for Enhanced Stability and Reactivity

For enhanced stability and handling, (4-Morpholinothiophen-2-yl)boronic acid and its esters can be converted into potassium organotrifluoroborate salts. These salts are typically crystalline, air-stable solids that are often easier to purify and store than their boronic acid counterparts. bristol.ac.uk The conversion is commonly achieved by treating the corresponding boronic acid or, more efficiently, a boronic ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). unimelb.edu.aubristol.ac.uk An improved method involves the azeotropic removal of pinacol from the reaction of a pinacol ester with KHF₂, affording highly pure trifluoroborates in nearly quantitative yields. bristol.ac.uk

Organotrifluoroborates are not just stable storage forms; they are highly competent reagents in their own right and often show superior reactivity in certain transformations, such as rhodium-catalyzed additions. bristol.ac.uk Furthermore, trifluoroborates serve as versatile intermediates for accessing other types of boronates. A general protocol allows for the conversion of trifluoroborates back into various boronate esters by reacting them with the desired diol in the presence of trimethylsilyl (B98337) chloride (TMS-Cl) and a base. researchgate.net This interconversion capability makes trifluoroborates a central hub for protecting group exchange strategies in boronic acid chemistry. unimelb.edu.auresearchgate.net

Comparison of Boron Species

| Compound Type | Typical Stability | Common Physical State | Key Conversion Reagent |

|---|---|---|---|

| Boronic Acid | Moderate; prone to dehydration. unimelb.edu.au | Solid | Pinacol, KHF₂ |

| Boronic Ester (Pinacol) | High | Liquid or low-melting solid. | KHF₂, H₂O/acid |

| Potassium Trifluoroborate | Very high; air-stable. bristol.ac.uk | Crystalline Solid. bristol.ac.uk | Diol + TMS-Cl researchgate.net |

Chemical Modifications on the Morpholine (B109124) and Thiophene (B33073) Moieties for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For (4-Morpholinothiophen-2-yl)boronic acid, both the morpholine and thiophene moieties are key targets for modification.

Thiophene Moiety: The thiophene ring serves as a versatile scaffold that allows for systematic modification. As a bioisostere of a phenyl ring, it offers different electronic properties and metabolic pathways. Modifying the thiophene ring, for instance, by introducing substituents at the C3 or C5 positions, can profoundly impact the molecule's electronic distribution, steric profile, and ability to form key interactions with biological targets. The position of the boronic acid group at C2 is also critical, as this influences its reactivity in cross-coupling reactions. nih.gov

SAR Modification Strategies

| Modification Site | Potential Modification | Rationale for Modification (SAR) |

|---|---|---|

| Thiophene C5-position | Halogenation (e.g., -Br, -Cl) | Introduce new synthetic handles; probe electronic effects. |

| Thiophene C3-position | Alkylation (e.g., -CH₃) | Investigate steric hindrance near the morpholine ring. |

| Morpholine Ring | Use of substituted morpholines in synthesis | Fine-tune solubility and hydrogen bonding capacity. |

Introduction of Additional Functional Groups for Further Synthetic Diversification

To expand the synthetic utility of the (4-Morpholinothiophen-2-yl)boronic acid scaffold, additional functional groups can be introduced. This creates more complex building blocks with multiple reactive sites for sequential, orthogonal chemical transformations.

The most common strategy is the functionalization of the thiophene ring at positions other than those bearing the morpholine and boronic acid groups. For example, selective halogenation (e.g., bromination or iodination) at the C5 position of the thiophene ring would yield a bifunctional reagent. This new molecule possesses two distinct reactive centers: the C2-boronic acid, ready for Suzuki-Miyaura coupling, and the C5-halide, which can participate in a wide array of other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig amination) or organometallic chemistry. This dual functionality allows for the stepwise and controlled construction of complex molecular architectures, making the scaffold a highly valuable tool for combinatorial chemistry and the synthesis of elaborate target molecules.

Strategies for Synthetic Diversification

| Starting Scaffold | Example Reaction | Introduced Functional Group | Potential Subsequent Chemistry |

|---|---|---|---|

| (4-Morpholinothiophen-2-yl)boronic acid ester | Electrophilic Bromination (NBS) | Bromo group at C5 | Sonogashira, Stille, or Heck couplings |

| (4-Morpholinothiophen-2-yl)boronic acid ester | Friedel-Crafts Acylation | Acyl group at C5 | Carbonyl chemistry (e.g., reduction, condensation) |

| (4-Morpholinothiophen-2-yl)boronic acid ester | Nitration | Nitro group at C5 | Reduction to an amino group for amide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.